molecular formula C16H20ClNO B7853943 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride

3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride

Cat. No.: B7853943
M. Wt: 277.79 g/mol
InChI Key: RSOJRVIGVMRJBL-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is a substituted propanamine derivative featuring a benzyloxy group at the para position of the phenyl ring. The benzyloxy group introduces enhanced lipophilicity compared to simpler substituents like methoxy, which may influence pharmacokinetic behavior such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15;/h1-3,5-6,8-11H,4,7,12-13,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOJRVIGVMRJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets. The hydrochloride salt form enhances its solubility in biological systems.

The biological activity of 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine oxidase (MAO) inhibitor, which is crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound may increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Monoamine Oxidase Inhibition : The compound has shown potential as a reversible inhibitor of MAO B, with selectivity over MAO A. In vitro studies indicated IC50 values in the low nanomolar range, suggesting high potency.
  • Antifungal Activity : In studies involving various fungal strains, 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride exhibited significant antifungal properties, particularly against Fusarium oxysporum and Rhizoctonia solani.

Case Studies

  • Monoamine Oxidase Inhibition :
    • A study evaluated the effects of 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride on rat brain MAO B. The compound displayed an IC50 value of 1.4 nM, indicating potent inhibition with a selectivity ratio exceeding 71,400 for MAO B over MAO A .
  • Antifungal Efficacy :
    • In a series of antifungal assays, the compound was tested against several fungal pathogens. Results indicated that it inhibited fungal growth effectively at concentrations as low as 10 µg/mL .

Data Tables

Biological ActivityIC50 Value (nM)Selectivity Ratio (A/B)
MAO B Inhibition1.4>71,400
Antifungal Activity (Fusarium oxysporum)10 µg/mLN/A

Research Findings

Recent studies have focused on optimizing the structure of compounds related to 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride to enhance their biological activity. Modifications to the benzyloxy group have been explored to improve binding affinity and selectivity for MAO B.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity (LogP): The benzyloxy derivative likely exhibits moderate LogP (~3.5), lower than the bis-methoxy analog (LogP 4.84) due to steric hindrance from the benzyl group . Methoxyphenoxy derivatives show reduced LogP (e.g., 2.93 for 4-methoxyphenoxy) due to polar oxygen linkages .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) may enhance metabolic stability but reduce solubility.

Q & A

Q. What are the optimized synthetic routes for 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. Key steps include:

  • Reductive amination : Reacting 3-[4-(benzyloxy)phenyl]propanal with ammonia or ammonium chloride under hydrogen gas in the presence of a catalyst (e.g., Pd/C or Raney Ni) .
  • Nucleophilic substitution : Using benzyloxy-substituted aryl halides with propan-1-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Critical parameters include temperature control (50–80°C), reaction time (12–24 hours), and purification via recrystallization (ethanol/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Thin-layer chromatography (TLC) with silica gel plates (eluent: chloroform/methanol 9:1) to monitor reaction progress .
  • Nuclear magnetic resonance (NMR) : ¹H NMR (DMSO-d₆) for verifying benzyloxy (δ 4.9–5.1 ppm) and amine protons (δ 1.5–2.5 ppm); ¹³C NMR for carbonyl and aromatic carbons .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (expected [M+H]⁺: ~274.1) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties?

Methodological Answer: The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier permeability but reducing aqueous solubility. To evaluate:

  • LogP measurement : Use shake-flask method (octanol/water) or computational tools (e.g., PubChem’s XLogP3) .
  • Solubility assays : Perform equilibrium solubility tests in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability .
  • Impurity profiling : Employ high-resolution LC-MS to identify byproducts (e.g., debenzylated derivatives) and quantify using reference standards .
  • Dose-response validation : Replicate studies across multiple labs with blinded samples to eliminate observer bias .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer: Focus on modifying key substituents:

  • Benzyloxy substitution : Replace with methoxy, ethoxy, or halogens to assess electronic effects on receptor binding .
  • Amine chain length : Synthesize analogs with ethyl or butyl chains to study steric effects .
  • In vitro assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer: Impurities like deaminated byproducts or residual solvents require sensitive detection:

  • LC-HRMS : Use Q-TOF systems (resolution >30,000) for accurate mass identification .
  • Headspace GC-MS : Detect volatile impurities (e.g., ethyl acetate) with limits of quantification (LOQ) <10 ppm .
  • NMR spectroscopy : ¹H-¹³C HSQC for structural elucidation of unknown impurities .

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